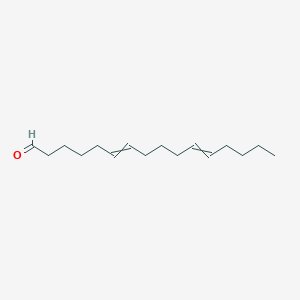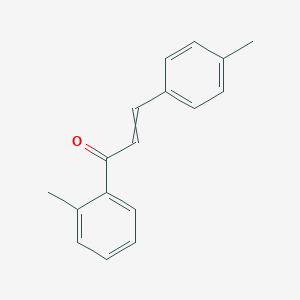
3-Methylbutan-2-yl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutan-2-yl selenocyanate is an organic compound that contains a selenocyanate group attached to a 3-methylbutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl selenocyanate typically involves the reaction of 3-methylbutan-2-ol with selenocyanic acid or its derivatives. One common method includes the following steps:
Formation of 3-Methylbutan-2-yl chloride: This is achieved by reacting 3-methylbutan-2-ol with thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Potassium Selenocyanate: The resulting 3-methylbutan-2-yl chloride is then reacted with potassium selenocyanate (KSeCN) in an aprotic solvent such as acetone or acetonitrile to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutan-2-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted selenocyanate derivatives.
Aplicaciones Científicas De Investigación
3-Methylbutan-2-yl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylbutan-2-yl selenocyanate involves its interaction with cellular components, leading to various biological effects. The selenocyanate group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The compound may also interact with specific enzymes and proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Uniqueness
3-Methylbutan-2-yl selenocyanate is unique due to its specific structure, which combines the properties of the 3-methylbutan-2-yl group with the selenocyanate moiety
Propiedades
Número CAS |
60669-46-7 |
|---|---|
Fórmula molecular |
C6H11NSe |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-5(2)6(3)8-4-7/h5-6H,1-3H3 |
Clave InChI |
XIZXQPLEGBACRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)



![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)




![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
